molecular formula C7H7NO3 B8129203 2-BEnzoxazolinone hydrate

2-BEnzoxazolinone hydrate

Cat. No.: B8129203
M. Wt: 153.14 g/mol
InChI Key: YOJMLQFFPIKVPF-UHFFFAOYSA-N
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Description

2-Benzoxazolinone hydrate is a heterocyclic organic compound that belongs to the benzoxazolinone family It is characterized by a benzene ring fused to an oxazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzoxazolinone hydrate can be synthesized through several methods. One common approach involves the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as a chlorinating agent . This method is advantageous due to its high yield and the stability of the chlorinating agent. Another method involves the cyclization of 2-aminophenol with carbonic acid derivatives such as phosgene, carbonates, or carbamates . These reactions typically require specific conditions such as elevated temperatures and the presence of catalysts.

Industrial Production Methods

In industrial settings, the continuous-flow Hofmann rearrangement is often employed for the large-scale production of this compound . This method allows for the efficient and consistent production of the compound, minimizing the risk of solid accumulation and ensuring high purity of the final product.

Chemical Reactions Analysis

2-Benzoxazolinone hydrate undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-Benzoxazolinone hydrate can be compared to other benzoxazolinone derivatives such as 5-chlorobenzoxazolinone and 2-aminobenzoxazolinone. While these compounds share a similar core structure, they differ in their substituents and, consequently, their biological activities. For example, 5-chlorobenzoxazolinone exhibits enhanced antibacterial activity compared to this compound due to the presence of the chlorine atom, which increases its lipophilicity and ability to penetrate bacterial cell membranes .

Properties

IUPAC Name

3H-1,3-benzoxazol-2-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2.H2O/c9-7-8-5-3-1-2-4-6(5)10-7;/h1-4H,(H,8,9);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJMLQFFPIKVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)O2.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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